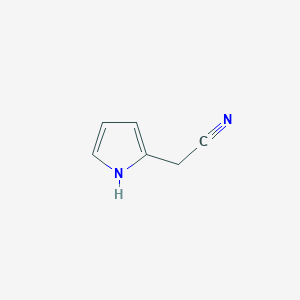

2-(1H-pyrrol-2-yl)acetonitrile

Description

2-(1H-Pyrrol-2-yl)acetonitrile is a nitrile derivative featuring a pyrrole ring substituted at the 2-position with an acetonitrile group. Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, imparts unique electronic properties due to its conjugated π-system and lone pair on nitrogen. The acetonitrile moiety enhances reactivity, making this compound a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name |

2-(1H-pyrrol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-4-3-6-2-1-5-8-6/h1-2,5,8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVATVUOVMCHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-29-6 | |

| Record name | 2-(1H-pyrrol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Photochemical Radical Addition via Xanthate Transfer

Reaction Overview

The most well-documented synthesis of 2-(1H-pyrrol-2-yl)acetonitrile involves a radical-mediated Minisci aromatic substitution. This method, reported by López-Mendoza et al. (2018), employs O-ethyl S-cyanomethylxanthate as the radical precursor and tris[2-phenylpyridinato-C²,N]iridium(III) (Ir(ppy)₃) as the photocatalyst. The reaction proceeds under blue LED irradiation (12 W) in DMF at 24°C, achieving a 63% yield.

Mechanistic Rationale

The Ir(ppy)₃ catalyst absorbs photons from blue LEDs, generating an excited-state species that facilitates single-electron transfer (SET) to the xanthate. This step produces a cyanomethyl radical, which undergoes regioselective addition to the pyrrole ring at the electron-deficient C2 position. Subsequent hydrogen atom transfer (HAT) from the solvent or additives stabilizes the intermediate, yielding the acetonitrile product.

Optimization Parameters

Critical variables influencing yield and selectivity include:

Degassing via freeze-pump-thaw cycles and maintaining an argon atmosphere are essential to suppress radical recombination.

Alternative Synthetic Routes and Limitations

Enantioselective Cycloadditions as a Divergent Pathway

A 2024 study by the ACS Organic Letters explores the enantioselective cycloaddition of pyrrole-2-methides with aryl acetaldehydes. Although this method produces pyrrolizine derivatives rather than this compound, it highlights the versatility of pyrrole-2-carbinols as intermediates. For instance, 1H-pyrrol-2-yl carbinol (1a) reacts with aryl acetaldehydes under chiral phosphoric acid catalysis, achieving enantiomeric ratios up to 98.5:1.5. This underscores the potential for leveraging pyrrole derivatives in complex syntheses, albeit indirectly.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: 2-(1H-pyrrol-2-yl)ethylamine.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(1H-pyrrol-2-yl)acetonitrile serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its pyrrole ring structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The compound can undergo several reactions, including oxidation, reduction, and electrophilic substitution, which can introduce various functional groups into the pyrrole ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, certain pyrrole derivatives have been shown to inhibit tubulin polymerization, which is essential for cancer cell growth. In vitro studies indicated that these compounds could effectively inhibit cancer cell lines at nanomolar concentrations .

Antimicrobial Effects

Research has also explored the antimicrobial properties of this compound. It has been reported that derivatives of pyrrole exhibit significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

Medicinal Chemistry

Drug Development

The unique structure of this compound has attracted interest in drug development. Ongoing research aims to explore its interactions with specific enzymes or receptors, potentially leading to novel therapeutic agents targeting diseases such as cancer and infections. The compound's nitrile group enhances its binding affinity with biological targets, influencing its pharmacological profile.

Industrial Applications

Advanced Materials

In industrial contexts, this compound is utilized in producing advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and materials science .

| Compound Name | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 0.56 | MCF-7 |

| Compound B | Antimicrobial | 12.5 | E. coli |

| Compound C | Anticancer | 4.1 | A431 |

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Table 2: Synthetic Routes for this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Base-Catalyzed | Reflux with sodium hydride | 85 |

| Ionic Liquid Method | [BMIM][Br] as solvent | Up to 98 |

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-2-yl)acetonitrile involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Benzimidazole and Benzothiazole Derivatives

- Compounds : (1H-Benzo[d]imidazol-2-yl)acetonitrile and (benzo[d]thiazol-2-yl)acetonitrile ().

- Comparison :

- Electronic Effects : The benzimidazole and benzothiazole cores introduce additional nitrogen and sulfur atoms, respectively, altering electron density and aromaticity compared to pyrrole. This enhances electrophilic substitution reactivity.

- Applications : These derivatives serve as precursors for bis-heterocyclic fused systems (e.g., bis-benzimidazopyridines), highlighting their utility in constructing complex polycyclic frameworks .

Pyrazole and Imidazole Derivatives

- 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone (): Imidazole’s dual nitrogen atoms (one pyrrole-like, one pyridine-like) confer pH-dependent tautomerism.

- Comparison :

- Reactivity : Pyrazole derivatives are more acidic (pKa ~14–17) than pyrrole analogs (pKa ~17–20), influencing deprotonation strategies in synthesis.

- Biological Activity : Imidazole derivatives are prevalent in drug discovery (e.g., antifungal agents), whereas pyrrole nitriles are less explored pharmacologically .

Substituent Effects on Pyrrole Derivatives

Methyl-Substituted Analogs

Extended Conjugation Systems

- Compound: Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate ().

- Comparison :

Crystallographic Insights

- Methyl (1H-pyrrol-2-ylcarbonyl-amino)acetate (): X-ray analysis reveals planar geometry at the amide bond (C=O distance: 1.22 Å) and non-covalent interactions stabilizing the crystal lattice. Hydrogen atoms are modeled using a riding model (C–H = 0.95–0.99 Å) .

Biological Activity

2-(1H-pyrrol-2-yl)acetonitrile is an organic compound with the molecular formula C₆H₆N₂, recognized for its potential biological activities. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. Its unique structure allows it to interact with various biological targets, which has led to research into its applications in medicinal chemistry and as a potential therapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves the reaction of pyrrole with acetonitrile in the presence of bases like sodium hydride or potassium tert-butoxide under reflux conditions. This method is effective in producing the compound while maintaining its structural integrity .

Chemical Reactions

The compound can undergo several chemical reactions, including:

- Oxidation: Producing pyrrole derivatives.

- Reduction: Converting the nitrile group to an amine.

- Substitution: Electrophilic substitution at the pyrrole ring can introduce various functional groups .

The biological activity of this compound is attributed to its ability to bind to enzymes and receptors, modulating their activity. The nitrile group enhances its interaction through hydrogen bonding, influencing binding affinity and specificity .

Anticancer Activity

Recent studies have shown that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. For instance, certain pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell growth. In vitro studies demonstrated that these compounds could inhibit cancer cell lines at nanomolar concentrations .

Antimicrobial Properties

Research has also indicated that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table: Biological Activity Summary

Detailed Research Insights

- Anticancer Mechanism : A study synthesized new pyrrole derivatives that inhibited tubulin polymerization, crucial for cancer cell division. The compounds demonstrated strong inhibition rates in specific cancer cell lines, indicating their potential as anticancer agents .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial effects of pyrrole-based compounds, where this compound showed activity against resistant bacterial strains, suggesting its role in developing new antibiotics .

- Pharmacokinetic Properties : Studies on pharmacokinetics revealed that certain derivatives maintain favorable solubility and bioavailability profiles, enhancing their therapeutic potential while minimizing toxicity .

Q & A

What synthetic methodologies are effective for preparing 2-(1H-pyrrol-2-yl)acetonitrile, and how do reaction conditions influence yield?

Answer:

this compound can be synthesized via catalytic cross-dehydrogenative coupling (CDC) reactions. For example, Iron(II)-catalyzed C-2 cyanomethylation of pyrroles with acetonitrile derivatives achieves high regioselectivity and yields (~80–90%) under mild conditions . Alternative methods involve Friedel-Crafts alkylation using aluminum chloride as a catalyst, though this may require harsher conditions (e.g., dichloroethane solvent, ice bath cooling) . Key factors affecting yield include:

- Catalyst choice : Transition metals (Fe, Cu) improve atom economy and reduce side reactions compared to Lewis acids.

- Solvent : Polar aprotic solvents (acetonitrile, DMF) enhance reactivity.

- Temperature : Room temperature minimizes decomposition of sensitive pyrrole intermediates.

How can researchers confirm the structural integrity of this compound derivatives?

Answer:

Advanced spectroscopic and crystallographic techniques are critical:

- NMR Spectroscopy : and NMR (e.g., δ 4.23 ppm for CHCN in CDCl) confirm substitution patterns and nitrile group presence .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C≡N bond geometry) to validate regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHN via [M+Na] peak at m/z 221.0671) .

What are the key reactivity patterns of this compound in cross-coupling reactions?

Answer:

The nitrile group and pyrrole ring enable diverse reactivity:

- Oxidative Coupling : Iron(II) catalysts promote CDC with indoles or pyrroles, forming bis-heterocycles via radical intermediates .

- Nitrile Functionalization : The cyano group can be hydrolyzed to carboxylic acids or reduced to amines for further derivatization.

- Pyrrole Electrophilicity : The electron-rich pyrrole ring participates in electrophilic substitutions (e.g., halogenation, sulfonation) under controlled conditions.

How does the nitrile group in this compound influence its biological activity?

Answer:

While direct biological data on this compound is limited, analogous pyrrole nitriles exhibit:

- Enzyme Inhibition : The nitrile group acts as a hydrogen-bond acceptor, targeting kinases or proteases in drug discovery .

- Metabolic Stability : Nitriles resist hydrolysis better than esters, enhancing in vivo half-life.

- Structure-Activity Relationships (SAR) : Modifying the pyrrole substituents (e.g., adding methyl groups) can optimize binding affinity .

What are the stability considerations for storing this compound in laboratory settings?

Answer:

- Light Sensitivity : Degrades under UV exposure; store in amber glass.

- Moisture : Hydrolyzes slowly in humid conditions; use desiccants.

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Which analytical methods are most reliable for assessing purity and degradation products?

Answer:

- HPLC-MS : Detects impurities at ppm levels using reverse-phase C18 columns.

- FT-IR : Identifies nitrile degradation (loss of C≡N peak at ~2250 cm).

- Thermogravimetric Analysis (TGA) : Monitors thermal stability (decomposition above 200°C) .

How should researchers address contradictions in reported synthetic yields for pyrrole-acetonitrile derivatives?

Answer:

Discrepancies (e.g., 74% vs. 90% yields) arise from:

- Catalyst Loading : Higher Fe(II) concentrations may accelerate side reactions.

- Substrate Purity : Impure pyrrole starting materials reduce efficiency.

- Workup Methods : Column chromatography vs. recrystallization affects recovery .

- Reaction Monitoring : Use TLC or in situ NMR to optimize reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.